SchisantherinS
Description
Significance of Dibenzocyclooctadiene Lignans (B1203133) in Natural Product Research
Dibenzocyclooctadiene lignans, a class of polyphenolic compounds, represent a significant area of natural product research due to their complex chemical structures and diverse pharmacological activities. mdpi.comresearchgate.net These compounds, primarily isolated from plants of the Schisandraceae family, are characterized by a distinctive C18 dibenzocyclooctadiene skeleton. sentosacy.com Their biological effects are wide-ranging, encompassing hepatoprotective, neuroprotective, anti-inflammatory, antiviral, antioxidant, and anticancer properties. mdpi.comnih.gov The unique structural features of dibenzocyclooctadiene lignans, such as the biphenyl (B1667301) configuration and various substitutions on the cyclooctadiene ring, are believed to be crucial determinants of their biological efficacy. researchgate.net This has spurred considerable research into their structure-activity relationships, aiming to unlock their therapeutic potential.
Botanical Origin and Isolation Context of Schisantherin A from Schisandra chinensis
Schisantherin A is a prominent dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis (Turcz.) Baill., a plant with a long history of use in traditional Chinese medicine. nih.gov This plant, commonly known as Wuweizi, is valued for its diverse therapeutic applications. mdpi.com Schisantherin A is one of the primary biologically active lignans found in S. chinensis and is also referred to as gomisin C, schizandrin (B1681555) A, and wuweizi ester A. nih.gov
The extraction of Schisantherin A and other lignans from S. chinensis has traditionally involved methods like ethanol (B145695) extraction and heating. nih.gov However, these methods can be inefficient due to the thermal instability of the compound. nih.gov Modern techniques, such as ultrasonic extraction and aqueous two-phase systems coupled with ultrasound, have been developed to improve extraction efficiency. nih.govmdpi.com Another advanced method, matrix solid-phase dispersion (MSPD), offers a rapid and combined extraction and purification process, avoiding the need for heat treatment. mdpi.com
Overview of Contemporary Research Trajectories on Schisantherin A
Current research on Schisantherin A is multifaceted, exploring its pharmacological activities and underlying mechanisms of action. A significant body of research has demonstrated its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.gov These effects are linked to its ability to modulate key signaling pathways, including MAPK, NF-κB, and PI3K/AKT. nih.gov Investigations into its neuroprotective effects have shown promise in models of Parkinson's disease and Alzheimer's disease. nih.gov Furthermore, its anticancer potential is an active area of study, with research indicating its ability to inhibit cancer cell proliferation and induce apoptosis. nih.govresearchgate.net Pharmacokinetic studies are also crucial, aiming to understand the absorption, distribution, metabolism, and excretion of Schisantherin A to optimize its potential therapeutic use. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-12-9-14-10-16(26-3)21(28-5)23(30-7)18(14)19-15(20(25)13(12)2)11-17(27-4)22(29-6)24(19)31-8/h10-13H,9H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMZPEXVCSNTFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation, Extraction, and Synthetic Approaches to Schisantherin a and Its Derivatives
Advanced Extraction and Purification Methodologies for Schisantherin A
Traditional methods for extracting Schisantherin A, such as heat reflux and Soxhlet extraction with ethanol (B145695), are often hampered by low efficiency, extended processing times, and the thermal instability of the compound. adelaide.edu.au These conventional techniques can also lead to excessive consumption of plant material and solvents, posing environmental and health concerns. adelaide.edu.au To overcome these limitations, modern, more efficient, and sustainable methods have been developed.
Ultrasonic Extraction Techniques
Ultrasonic-assisted extraction (UAE) has emerged as a superior alternative to traditional methods for isolating lignans (B1203133) like Schisantherin A. This technique utilizes the acoustic cavitation generated by ultrasound waves to disrupt plant cell walls, enhancing solvent penetration and accelerating mass transfer. rsc.orgresearchgate.net The primary advantages of UAE include shorter extraction times, reduced solvent consumption, and operation at lower temperatures, which helps to preserve the integrity of thermolabile compounds like Schisantherin A. adelaide.edu.au
Research has demonstrated the effectiveness of UAE for extracting lignans from Schisandra chinensis. In one study, an aqueous two-phase system coupled with ultrasound was optimized to extract Schisantherin A, among other lignans. rsc.org The optimal conditions were identified using response surface methodology, highlighting the importance of parameters such as solvent-to-solid ratio, ultrasonic power, and extraction duration. rsc.org Under optimized conditions—specifically a 20:1 solvent-to-solid ratio, 800 W of ultrasonic power, and an extraction time of 61.1 minutes—a yield of 1.87 mg/g of Schisantherin A was achieved. adelaide.edu.au
Further advancements in this area include the use of ionic liquid-based ultrasonic-assisted extraction (ILUAE). Ionic liquids, with their low vapor pressure and high thermal stability, offer an alternative to traditional organic solvents. nih.gov An optimized ILUAE process using a 0.8 M solution of 1-lauryl-3-methylimidazolium bromide ([C12mim]Br) significantly reduced the extraction time to 30 minutes, a substantial improvement over the 6 hours required for conventional methods. nih.gov
Table 1: Comparison of Ultrasonic-Assisted Extraction Parameters for Schisantherin A
| Parameter | Optimized Value (Aqueous Two-Phase System) adelaide.edu.aursc.org | Optimized Value (Ionic Liquid-Based) nih.gov |
|---|---|---|
| Solvent | 25% (w/w) (NH4)2SO4 and 19% (w/w) ethanol | 0.8 M [C12mim]Br |
| Solvent-to-Solid Ratio | 20:1 | Not specified |
| Ultrasonic Power | 800 W | Optimized via RSM |
| Extraction Time | 61.1 min | 30 min |
| Yield of Schisantherin A | 1.87 mg/g | Not specified |
Macroporous Resin Purification Strategies
Following extraction, the crude extract containing Schisantherin A requires purification to isolate the compound from other co-extracted substances. Macroporous resin chromatography is a highly effective technique for this purpose due to its simplicity, cost-effectiveness, and scalability. researchgate.netnih.gov This method relies on the principle of adsorption, where target molecules are selectively retained by the resin based on properties like polarity, molecular size, and surface chemistry, and then eluted with a suitable solvent. nih.gov
The choice of macroporous resin is critical and depends on the polarity of the target compound. Resins are broadly categorized as non-polar, weakly polar, and polar. mdpi.comrsc.org For the purification of lignans, which are moderately polar, weakly polar or non-polar resins are often employed. researchgate.net Resins with large surface areas and appropriate pore diameters generally exhibit higher adsorption capacities. researchgate.net Studies on the purification of other plant-derived compounds like flavonoids and saponins (B1172615) have shown that non-polar resins (e.g., D101, HP-20) and weakly polar resins (e.g., AB-8, XAD7HP) are effective. mdpi.comrsc.org For instance, in the purification of flavonoids, the semi-polar resin AB-8 demonstrated excellent adsorption and desorption characteristics. rsc.org Similarly, HP-20 resin has been successfully used to purify phlorotannins from seaweed extracts.
The process involves loading the crude extract onto a column packed with the selected resin, washing away impurities with a solvent in which the target compound is not soluble (often water), and then eluting the adsorbed Schisantherin A with a more organic solvent, typically an ethanol-water mixture. nih.gov By using a gradient of ethanol concentrations, it is possible to achieve a high degree of purification, significantly increasing the purity of the final product. nih.gov
Chemical Synthesis of Schisantherin A Analogues
The synthesis of Schisantherin A analogues is a key area of research aimed at exploring the structure-activity relationships of this class of compounds. By modifying the core structure or attaching different functional groups, chemists can create novel derivatives with potentially enhanced or new biological activities. nih.govnih.gov
Strategies for Core Structure Elaboration
The dibenzocyclooctadiene core is the fundamental scaffold of Schisantherin A. Elaboration of this core structure is a complex synthetic challenge. Strategies often involve the synthesis of advanced lignin (B12514952) model polymers that incorporate the major linkages found in natural lignans, such as β-O-4, β-β, and β-5 linkages. These synthetic models serve as tools to develop and refine methods for constructing the complex dibenzocyclooctadiene ring system.
One approach involves the controlled polymerization of monolignol precursors to form polymers with specific linkage types, mimicking the natural biosynthesis of lignans. The resulting polymeric models can then be compared to isolated natural lignins using analytical techniques like 2D HSQC NMR and Gel Permeation Chromatography (GPC) to validate the synthetic strategy.
Targeted Derivatization at Specific Positions
A more common and direct approach to generating analogues is the semi-synthesis of derivatives from naturally isolated Schisantherin A. This involves targeted chemical modifications at specific positions on the molecule. Research has led to the synthesis of various new Schisantherin A derivatives. nih.gov For example, ten new derivatives were synthesized, along with 6,7-secoschisantherol A, by modifying the parent compound. nih.gov These modifications often target the hydroxyl and benzoyloxy groups, as these are reactive sites amenable to chemical transformation. adelaide.edu.au The introduction or modification of these groups can significantly influence the biological properties of the resulting analogues. nih.gov
Table 2: Examples of Synthesized Schisantherin A Analogues and Their Precursors
| Precursor Compound | Type of Modification | Resulting Analogue(s) | Reference |
|---|---|---|---|
| Schisantherin A | Semi-synthesis | Ten new derivatives (compounds 11-20) | nih.gov |
| Schisantherin A | Ring opening | 6,7-secoschisantherol A | nih.gov |
Principles of Sustainable Chemical Synthesis in Schisantherin A Research
The principles of green and sustainable chemistry are increasingly being integrated into the extraction and synthesis of natural products, including Schisantherin A and its analogues. researchgate.net The goal is to develop processes that are more environmentally friendly, economically viable, and safer for human health. adelaide.edu.au
In the context of extraction, this involves the use of green solvents, such as water, ethanol, or deep eutectic solvents, and energy-efficient techniques like UAE. nih.gov These methods reduce the reliance on hazardous organic solvents and minimize energy consumption. adelaide.edu.au The valorization of lignin, a related biopolymer, provides a model for the sustainable use of biomass. adelaide.edu.aursc.org Green extraction strategies for lignin involve the use of mild enzymatic conditions and environmentally benign solvents. rsc.org
For chemical synthesis, sustainable approaches focus on minimizing waste, using renewable feedstocks, and employing catalytic methods over stoichiometric reagents. adelaide.edu.au Biocatalysis, which uses enzymes to perform chemical transformations, is a powerful tool in green chemistry. adelaide.edu.au For example, the synthesis of other complex molecules has been achieved using multi-enzyme cascades, which can be conducted in water under mild conditions, thus avoiding harsh reagents and solvents. The development of such biocatalytic or chemo-enzymatic routes for the synthesis of the Schisantherin A core and its derivatives represents a promising future direction for sustainable production.
Biosynthetic Pathways and Molecular Regulation of Schisantherin a
Enzymatic Steps in Dibenzocyclooctadiene Lignan (B3055560) Biosynthesis
The formation of the dibenzocyclooctadiene scaffold is a multi-step enzymatic process that builds upon the fundamental units of monolignols. These steps are tightly regulated to produce a diverse array of lignan structures.
The biosynthesis of lignans (B1203133) begins with the dimerization of monolignols, which are derived from the amino acid phenylalanine. mdpi.com Coniferyl alcohol is a primary monolignol precursor for the vast majority of lignans. nih.govnsf.gov The dimerization is an oxidative coupling reaction where two monolignol molecules are joined. researchgate.net This process is catalyzed by oxidase enzymes, such as laccases or peroxidases, which generate phenoxy radicals from the monolignol substrates. nsf.govresearchgate.net In the absence of specific control, these reactive radicals can couple in a non-selective manner, leading to a mixture of different dimers. nsf.govoup.com However, in plants, this coupling is a highly controlled process that sets the stage for the specific lignan scaffold that will be formed. The most common linkage formed during the dimerization of coniferyl alcohol is the β-β' linkage, which results in the formation of pinoresinol (B1678388). nsf.govresearchgate.net
A crucial element in controlling the outcome of monolignol radical coupling is the involvement of dirigent proteins (DIRs). oup.comoup.com These proteins lack catalytic activity themselves but function by guiding the stereochemistry of the coupling reaction. oup.comnih.gov In the presence of an oxidizing agent like laccase and a DIR, the coupling of two coniferyl alcohol radicals is directed to form a specific stereoisomer of the resulting lignan. nsf.govoup.com For instance, the presence of a specific DIR can lead exclusively to the formation of (+)-pinoresinol, whereas in its absence, a racemic mixture would be produced. nsf.govoup.com
DIRs are thought to function by binding the monolignol radicals in a specific orientation within their active site, thus ensuring that the subsequent bond formation occurs with precise regio- and stereoselectivity. oup.comoup.com This discovery was a significant breakthrough in understanding how plants can produce optically active lignans from achiral precursors. oup.com The expression of DIR genes in lignified tissues and their ability to confer strict selectivity in monolignol coupling underscores their importance in lignan biosynthesis. oup.com Transcriptome analysis of Schisandra chinensis has led to the discovery of numerous candidate DIR genes that are likely involved in the biosynthesis of its characteristic lignans. researchgate.netcjnmcpu.comnih.gov
Following the initial dimerization to form pinoresinol, a series of reductions and dehydrogenations occur to generate further lignan intermediates. These reactions are catalyzed by specific reductase and dehydrogenase enzymes.
Pinoresinol-Lariciresinol Reductases (PLRs) are enzymes that play a pivotal role in the pathway. They catalyze the sequential reduction of pinoresinol. nih.govnih.gov First, pinoresinol is converted to lariciresinol (B1674508). Then, lariciresinol is further reduced to secoisolariciresinol (B192356). nih.govnih.gov These reactions are typically dependent on NADPH as a cofactor. nih.gov Studies on Schisandra chinensis have identified and characterized several ScPLR genes. Research has shown that different PLR enzymes can have varying substrate specificities; for example, some ScPLRs can use both pinoresinol and lariciresinol as substrates, while others are more specific. nih.gov
Secoisolariciresinol Dehydrogenase (SDH) catalyzes the subsequent step in the pathway: the oxidation of secoisolariciresinol to matairesinol. nsf.govnih.govuniprot.org This reaction is an NAD(P)H-dependent dehydrogenation. nsf.govnih.gov The enzyme facilitates the selective oxidation of one of the alcohol groups in secoisolariciresinol, which is followed by an intramolecular cyclization to form the lactone ring of matairesinol. nsf.gov The enzyme exhibits stereospecificity, converting (-)-secoisolariciresinol into (-)-matairesinol. nih.gov The catalytic mechanism involves a highly conserved triad (B1167595) of amino acids (Serine, Tyrosine, and Lysine) and follows an ordered binding sequence where NAD+ binds first, followed by the secoisolariciresinol substrate. nih.gov From matairesinol, the pathway diverges towards the formation of more complex lignans, including the dibenzocyclooctadiene structures. nsf.gov
| Enzyme | Substrate(s) | Product(s) | Plant Source Example |
| Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Pinoresinol, (+)-Lariciresinol | (+)-Lariciresinol, (+)-Secoisolariciresinol | Schisandra chinensis nih.gov |
| Secoisolariciresinol Dehydrogenase (SDH) | (-)-Secoisolariciresinol | (-)-Matairesinol | Podophyllum peltatum uniprot.orgnih.gov |
Genetic and Transcriptomic Analysis of Biosynthetic Genes
The elucidation of the lignan biosynthetic pathway at the molecular level has been significantly advanced by genetic and transcriptomic approaches. These methods allow for the identification of the genes encoding the enzymes responsible for the synthesis of complex lignans like Schisantherin A.
Transcriptome sequencing of Schisandra species, particularly during fruit ripening when lignan content is high, has been a powerful tool for gene discovery. cjnmcpu.comnih.gov By analyzing the transcriptomes of different tissues (fruit, root, leaf) and at various developmental stages, researchers can identify genes whose expression patterns correlate with lignan accumulation. nih.govresearchgate.netfrontiersin.org This approach has led to the identification of numerous candidate genes from various enzyme families believed to be involved in the pathway. cjnmcpu.comnih.gov
For instance, in Schisandra chinensis, transcriptome analysis has identified dozens of unique transcripts for putative biosynthetic enzymes. researchgate.netcjnmcpu.com This includes genes for:
Dirigent Proteins (DIRs): As mentioned, these are crucial for stereoselective coupling. Several candidate DIR genes have been identified in S. chinensis. cjnmcpu.comnih.gov
Pinoresinol-Lariciresinol Reductases (PLRs): Multiple ScPLR genes have been cloned and functionally characterized, revealing their roles in converting pinoresinol to secoisolariciresinol. nih.gov
Acyltransferases: A coniferyl alcohol acyltransferase (CFAT) from S. chinensis, named ScCFAT, has been identified and characterized. This enzyme catalyzes the formation of coniferyl acetate, which is considered a key committed step in the specific branch leading to dibenzocyclooctadiene lignans. nih.gov
Following identification, the functional characterization of these candidate genes is typically performed through heterologous expression in microorganisms (like E. coli or yeast) or plants, followed by in vitro enzymatic assays with putative substrates. nih.govnih.gov This confirms the biochemical function of the protein encoded by the gene.
Cytochrome P450 monooxygenases (P450s) are a large and versatile family of enzymes that play a critical role in the biosynthesis of many plant secondary metabolites, including lignans. frontiersin.orgrsc.org In the context of dibenzocyclooctadiene lignan biosynthesis, P450s are believed to be responsible for the complex oxidative reactions that occur after the formation of the basic lignan core, leading to the highly decorated structures like Schisantherin A. springernature.com These reactions can include hydroxylations, demethylations, and the formation of methylenedioxy bridges. researchgate.netspringernature.com
Transcriptome studies in Schisandra chinensis have identified a significant number of candidate P450 genes that are co-expressed with lignan accumulation. researchgate.netcjnmcpu.com Phylogenetic analysis helps to classify these P450s and suggest potential functions based on homology to known enzymes. For example, homologs of CYP719A and CYP81Q families, known to be involved in methylenedioxy bridge formation in other species, have been found to be highly expressed in S. chinensis, suggesting their role in forming this characteristic feature of many schisandra lignans. researchgate.net
Metabolism studies of schisandra lignans, including Schisantherin A, in rat and human liver microsomes have also highlighted the involvement of P450 enzymes. nih.govmdpi.com While these studies focus on metabolism after ingestion, they identify which P450 isozymes (e.g., CYP1A2, CYP2C, CYP3A) are capable of modifying the lignan structure, providing clues to the types of enzymatic transformations that might also occur during their biosynthesis in the plant. nih.gov The biosynthesis of Stage 2 and 3 dibenzocyclooctadiene lignans is hypothesized to involve sequential C-H oxygenations and unusual transannular radical cyclizations, likely performed by P450s, to create the final intricate structures. springernature.com
| Gene/Enzyme Family | Putative Function in Lignan Biosynthesis | Identification Method |
| Dirigent Proteins (DIRs) | Stereoselective coupling of monolignols | Transcriptome analysis cjnmcpu.comnih.gov |
| Pinoresinol-Lariciresinol Reductase (PLR) | Reduction of pinoresinol and lariciresinol | Transcriptome analysis, Gene cloning nih.gov |
| Coniferyl Alcohol Acyltransferase (CFAT) | Formation of coniferyl acetate | Transcriptome analysis, Gene cloning nih.gov |
| Cytochrome P450s (e.g., CYP719A, CYP81Q) | Hydroxylation, Methylenedioxy bridge formation | Transcriptome analysis, Phylogenetic analysis researchgate.net |
The formation of Schisantherin A is a multi-step process originating from the general phenylpropanoid pathway, which then branches into specialized lignan biosynthesis. While the complete biosynthetic route to dibenzocyclooctadiene lignans has not been fully elucidated, significant progress has been made in identifying precursor molecules, key enzymatic reactions, and regulatory elements. nih.govresearchgate.netnih.gov
The biosynthesis can be broadly categorized into three stages:
Phenylpropanoid Metabolic Pathway : This initial stage constructs the basic C6-C3 phenylpropene units. The pathway begins with the amino acid L-phenylalanine. nih.gov
Lignan Monomer Synthesis : Phenylalanine is first converted to cinnamic acid by the enzyme Phenylalanine Ammonialyase (PAL) . Subsequently, Cinnamate 4-hydroxylase (C4H) and 4-Coumarate CoA Ligase (4CL) act to produce p-coumaroyl-CoA. nih.gov Through a series of reductions and hydroxylations involving enzymes like Cinnamoyl CoA-Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) , the monolignol coniferyl alcohol is formed. nih.govresearchgate.net Some research suggests that isoeugenol, derived from coniferyl alcohol, is a critical precursor for the dibenzocyclooctadiene skeleton. researchgate.netnih.gov
Monomer Coupling and Specific Lignan Formation : The coupling of two coniferyl alcohol molecules, a reaction stereochemically controlled by Dirigent (DIR) proteins , leads to the formation of pinoresinol. researchgate.net This is followed by sequential reductions by Pinoresinol-Lariciresinol Reductase (PLR) to yield other lignan intermediates. nih.govresearchgate.net However, the precise pathway leading from these common lignan precursors to the unique dibenzocyclooctadiene structure of Schisantherin A is still under investigation and is considered distinct from other lignan classes like podophyllotoxin. nih.govnih.gov The final steps to create the Schisantherin A molecule are believed to involve specific Cytochrome P450 monooxygenases (CYPs) and O-methyltransferases (OMTs) for the intricate ring formation and decorations. nih.gov
Table 1: Key Enzymes and Genes in the Putative Biosynthetic Pathway of Schisantherin A
| Enzyme/Protein Family | Abbreviation | Function in Pathway | Reference(s) |
|---|---|---|---|
| Phenylalanine Ammonialyase | PAL | Catalyzes the conversion of L-phenylalanine to cinnamic acid. | nih.gov |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. | nih.gov |
| 4-Coumarate CoA Ligase | 4CL | Activates p-coumaric acid to its CoA-thioester. | nih.gov |
| Cinnamoyl CoA-Reductase | CCR | Reduces cinnamoyl-CoA derivatives in monolignol synthesis. | researchgate.netnih.gov |
| Cinnamyl Alcohol Dehydrogenase | CAD | Catalyzes the final reduction step to form monolignols. | researchgate.netnih.gov |
| Dirigent Protein | DIR | Directs the stereospecific coupling of monolignol radicals. | nih.govresearchgate.net |
| Pinoresinol-Lariciresinol Reductase | PLR | Reduces pinoresinol and lariciresinol to form other lignans. | nih.govnih.gov |
| Cytochrome P450 | CYP | Believed to be involved in the final oxidative cyclization and modification steps. | cjnmcpu.com |
| O-methyltransferase | OMT | Believed to be involved in methylation of the aromatic rings. | nih.gov |
Molecular Regulation
The biosynthesis of Schisantherin A is tightly controlled at the transcriptional level. Several families of transcription factors (TFs) are known to regulate the expression of genes involved in the lignan biosynthetic pathway. Transcriptome analyses of Schisandra species have identified numerous candidate genes whose expression patterns correlate with lignan accumulation. researchgate.netcjnmcpu.com
Key transcription factor families implicated in this regulation include:
MYB (myeloblastosis-related)
bHLH (basic helix-loop-helix)
ERF (ethylene responsive factor)
Specifically, studies using Weighted Gene Co-expression Network Analysis (WGCNA) on Schisandra sphenanthera have successfully identified gene modules and specific TFs that are highly correlated with the accumulation of Schisantherin A. nih.gov For instance, the transcription factors MYB18, bHLH3, and bHLH5 have been pinpointed as potential key regulators in the biosynthesis of lignans within the fruit of the plant. nih.gov These TFs likely bind to promoter regions of the biosynthetic genes, such as PAL, C4H, and CAD, to coordinate their expression and thus control the flux through the pathway leading to Schisantherin A.
Metabolic Engineering Approaches for Enhanced Schisantherin A Production
Given the pharmacological importance and complex structure of Schisantherin A, significant interest exists in developing methods to increase its production. Metabolic engineering, which involves the targeted modification of metabolic pathways in an organism, offers promising strategies. mdpi.com Approaches can be broadly divided into genetic modification and the optimization of culture conditions.
Genetic and Overexpression Strategies
A primary strategy in metabolic engineering is the overexpression of rate-limiting enzymes or key regulatory factors in the biosynthetic pathway. researchgate.net While specific published instances of genetically engineering Schisandra for enhanced Schisantherin A production are limited, the principles are well-established. Overexpression of genes identified through transcriptome analysis, such as specific PAL, CAD, or CYP candidates, could potentially increase the metabolic flux towards Schisantherin A. eurekalert.orgnih.gov
Another powerful approach is the overexpression of transcription factors that regulate the entire pathway. csustrata.orgnih.govwalshmedicalmedia.com For example, engineering Schisandra plants or cell cultures to overexpress the specific MYB or bHLH transcription factors that are positively correlated with Schisantherin A content could simultaneously upregulate multiple pathway genes, leading to a significant boost in yield. nih.gov
Elicitation and Bioreactor Technology
A currently successful method for enhancing lignan production involves the use of in vitro plant cell and tissue cultures combined with elicitation. Elicitors are compounds that trigger defense responses in plants, which often include the increased production of secondary metabolites like lignans. nih.govresearchgate.netmdpi.com
Studies on Schisandra cultures have demonstrated the effectiveness of various elicitors:
Methyl Jasmonate (MeJA) : This plant hormone is a potent elicitor, significantly increasing the accumulation of dibenzocyclooctadiene lignans, including Schisantherin A, in Schisandra microshoot cultures. nih.govmdpi.com
Yeast Extract (YeE) : A biotic elicitor that has also been shown to stimulate the production of lignans in Schisandra cultures. nih.gov
Chitosan (CH) : This biopolymer can also serve as an effective elicitor for lignan biosynthesis. mdpi.com
Research on agitated microshoot cultures of Schisandra rubriflora and Schisandra chinensis has shown that the application of these elicitors can lead to a substantial increase in the total lignan content. nih.govmdpi.com For example, one study noted that elicitation of S. chinensis cultures led to a 1.8-fold increase in the content of tested compounds, which included Schisantherin A. mdpi.com
The cultivation of plant tissues in specialized bioreactors further optimizes the conditions for growth and secondary metabolite production, offering a scalable platform for producing Schisantherin A. researchgate.net Different bioreactor types, such as bubble column or temporary immersion systems like Plantform™, have been used to successfully cultivate Schisandra shoots for lignan production. researchgate.net Combining bioreactor technology with optimized elicitation strategies represents a viable and effective current approach for the enhanced production of Schisantherin A.
Investigation of Biological Activities and Molecular Mechanisms of Schisantherin a
Neuropharmacological Research
Schisantherin A has demonstrated notable neuroprotective properties, positioning it as a compound of interest for neurodegenerative disorders.
Modulation of Neurodegenerative Disease Models (e.g., Parkinson's Disease, Alzheimer's Disease)
In preclinical studies, Schisantherin A has shown promising therapeutic effects in models of both Parkinson's Disease (PD) and Alzheimer's Disease (AD). For PD, research has shown that Schisantherin A can protect dopaminergic neurons, which are progressively lost in the disease. Specifically, in a mouse model of PD induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), Schisantherin A was effective in preserving these critical neurons. nih.gov Among several lignans (B1203133) isolated from Schisandra, Schisantherin A exhibited the most potent neuroprotective activity. nih.gov It has also been shown to protect against 6-hydroxydopamine (6-OHDA)-induced damage to dopaminergic neurons in both cell culture and zebrafish models. researchgate.net
In the context of Alzheimer's Disease, Schisantherin A has been found to ameliorate cognitive deficits. Studies using mouse models with Aβ (1-42)-induced neurodegeneration, a hallmark of AD, demonstrated that administration of Schisantherin A significantly improved learning and memory. researchgate.net This improvement was accompanied by a reduction in the levels of Aβ (1-42) in the hippocampus and cerebral cortex. researchgate.net Further research has indicated that Schisantherin A can also reduce the hyperphosphorylation of Tau protein, another key pathological feature of AD, in the hippocampus of model mice. mdpi.com
Table 1: Effects of Schisantherin A in Neurodegenerative Disease Models
| Disease Model | Key Findings | References |
|---|---|---|
| Parkinson's Disease (MPTP-induced) | Protected against the loss of TH-positive dopaminergic neurons. | nih.gov |
| Parkinson's Disease (6-OHDA-induced) | Prevented dopaminergic neuron loss in zebrafish and cytotoxicity in SH-SY5Y cells. | researchgate.net |
| Alzheimer's Disease (Aβ (1-42)-induced) | Attenuated learning and memory impairment; reduced Aβ (1-42) levels. | researchgate.net |
| Alzheimer's Disease (Aβ (1-42)-induced) | Reduced hyperphosphorylation of Tau protein in the hippocampus. | mdpi.com |
Mechanisms Involving Antioxidant and Anti-Apoptotic Effects in Neuronal Systems
The neuroprotective effects of Schisantherin A are significantly attributed to its antioxidant and anti-apoptotic properties. Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Schisantherin A has been shown to combat oxidative stress by enhancing the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). researchgate.net It also reduces the levels of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net
Apoptosis, or programmed cell death, is another critical process in the loss of neurons. Schisantherin A exerts anti-apoptotic effects by modulating the expression of key regulatory proteins. It has been found to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. medchemexpress.cn This shift in the Bcl-2/Bax ratio helps to prevent the initiation of the apoptotic cascade. medchemexpress.cn Furthermore, Schisantherin A can reduce the levels of cleaved caspase-3, a key executioner enzyme in the apoptotic pathway. medchemexpress.cn
Intracellular Signaling Pathway Modulation (e.g., PI3K/Akt, CREB-mediated Bcl-2, MAPK)
Schisantherin A's neuroprotective actions are mediated through its influence on several intracellular signaling pathways. The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical survival pathway in neurons. Research has demonstrated that Schisantherin A activates the PI3K/Akt signaling pathway, which in turn promotes neuronal survival. researchgate.net The activation of Akt can inhibit downstream targets like Glycogen Synthase Kinase-3β (GSK-3β), which is implicated in neurodegeneration. researchgate.net
The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal survival and plasticity. Schisantherin A has been shown to increase the phosphorylation of CREB, leading to the enhanced expression of its target gene, Bcl-2. researchgate.net This CREB-mediated upregulation of Bcl-2 is a key mechanism for the anti-apoptotic effects of Schisantherin A in neuronal cells. researchgate.net
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is also modulated by Schisantherin A. While this pathway can have dual roles in cell survival and death, studies indicate that Schisantherin A can inhibit the activation of certain MAPKs, such as p38 and JNK, which are often associated with stress-induced neuronal apoptosis. nih.gov
Anti-Inflammatory Research
In addition to its neuroprotective effects, Schisantherin A possesses significant anti-inflammatory properties.
Regulation of Pro-Inflammatory Cytokine Production (e.g., TNF-α, IL-1β)
Chronic inflammation is a key component of many diseases, including neurodegenerative disorders. Schisantherin A has been shown to effectively suppress the production of major pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common model for studying inflammation, Schisantherin A significantly reduced the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). nih.govresearchgate.net It also decreased the production of other inflammatory mediators like Interleukin-6 (IL-6). nih.gov This reduction in pro-inflammatory cytokine production has also been observed in other models, such as in human osteoarthritis chondrocytes and in a mouse model of alcohol-induced liver injury. nih.gov
Table 2: Regulation of Pro-Inflammatory Cytokines by Schisantherin A
| Cytokine | Effect | Model System | References |
|---|---|---|---|
| TNF-α | Decreased production | LPS-stimulated RAW 264.7 cells | nih.govresearchgate.net |
| IL-1β | Decreased production | LPS-stimulated RAW 264.7 cells | researchgate.net |
| IL-6 | Decreased production | LPS-stimulated RAW 264.7 cells | nih.gov |
Impact on Inflammatory Signaling Cascades (e.g., NF-κB, TLR4, C5aR1)
The anti-inflammatory effects of Schisantherin A are mediated through its modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Schisantherin A has been found to inhibit the activation of NF-κB. nih.govnih.gov It achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net By blocking IκBα degradation, Schisantherin A prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. nih.govresearchgate.net
Toll-like receptor 4 (TLR4) is a key receptor that recognizes LPS and initiates the inflammatory cascade, often leading to NF-κB activation. While direct binding studies are limited, the ability of Schisantherin A to counteract LPS-induced inflammation strongly suggests an impact on the TLR4 signaling pathway. The complement C5a receptor 1 (C5aR1) is another important player in the inflammatory response. Blockade of C5aR1 has been shown to alleviate inflammation by regulating TLR4 signaling, indicating a potential crosstalk between these pathways that could be influenced by anti-inflammatory compounds. nih.gov
Attenuation of Inflammatory Cell Infiltration Processes
Schisantherin A has demonstrated notable anti-inflammatory properties by impeding the infiltration of inflammatory cells. In studies of hepatic ischemia-reperfusion (I/R) injury in mice, pretreatment with Schisantherin A led to a significant reduction in neutrophil infiltration into the liver tissue. nih.govnih.gov This effect is a key component of its protective action, as it helps to lessen the tissue damage caused by the inflammatory response. The compound's ability to suppress the inflammatory state is also associated with a decrease in the production of pro-inflammatory cytokines. nih.govnih.gov Research on lipopolysaccharide-induced acute pneumonia models in WI-38 cells further corroborates these findings, showing that Schisantherin A can dose-dependently attenuate the increase in proinflammatory cytokines. bohrium.comresearchgate.net This anti-inflammatory role is linked to the inactivation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of the inflammatory response. nih.govbohrium.comresearchgate.net
Hepatoprotective Research
Schisantherin A is recognized for its wide-ranging hepatoprotective effects, which are attributed to its antioxidant, anti-inflammatory, and anti-fibrotic activities. nih.govnih.gov
Mechanisms of Liver Protection against Oxidative Stress and Cellular Damage
Schisantherin A provides substantial protection to the liver by counteracting oxidative stress and subsequent cellular damage. Studies have shown that it can mitigate liver injury by reducing levels of malondialdehyde (MDA), a key indicator of lipid peroxidation, and by restoring the levels of glutathione (GSH), a critical endogenous antioxidant. nih.gov In models of alcohol-induced liver injury, Schisantherin A administration strongly abrogated the elevated MDA levels and the reduction in GSH activity. nih.gov Similarly, in liver I/R injury, its protective effect was linked to a decrease in oxidative/nitrosative stress, characterized by lower MDA production and a higher GSH/glutathione disulfide (GSSG) ratio. nih.gov The compound's antioxidant mechanism is partly mediated through the regulation of signaling pathways such as the NF-κB and PI3K/Akt pathways. nih.govnih.gov By improving mitochondrial function in hepatocytes through the alleviation of oxidative stress, Schisantherin A helps to preserve liver function and limit histological damage. nih.gov
Modulation of Liver Fibrosis Progression and Related Markers
Schisantherin A has been shown to effectively ameliorate liver fibrosis, a condition characterized by the excessive accumulation of scar tissue in the liver. nih.gov The primary mechanism involves the inhibition of the activation and proliferation of hepatic stellate cells (HSCs), which are the main cell type responsible for producing fibrotic matrix in the liver. nih.govresearchgate.net In a mouse model of liver fibrosis induced by thioacetamide (B46855) (TAA), Schisantherin A treatment significantly lessened the pathological changes in liver tissue. nih.gov It also reduced serum transaminase levels and the hepatic content of hydroxyproline, a major component of collagen. nih.gov Furthermore, Schisantherin A decreased the expression of key fibrotic markers, including α-smooth muscle actin (α-SMA) and collagen 1A1 (COL1A1). nih.gov In vitro studies confirmed that Schisantherin A inhibits the proliferation and activation of HSCs induced by transforming growth factor-β1 (TGF-β1), a potent pro-fibrotic cytokine. nih.govresearchgate.net This anti-fibrotic effect is achieved by inhibiting TGF-β1 mediated activation of TAK1/MAPK and NF-κB signaling pathways. nih.govscilit.com
Table 1: Effect of Schisantherin A on Liver Fibrosis Markers
| Marker | Effect of Schisantherin A | Model System | Reference |
|---|---|---|---|
| α-SMA | Decreased expression | TAA-induced liver fibrosis in mice | nih.gov |
| Collagen 1A1 | Decreased expression | TAA-induced liver fibrosis in mice | nih.gov |
| Hydroxyproline | Reduced level | TAA-induced liver fibrosis in mice | nih.gov |
| HSC Proliferation | Inhibited | TGF-β1-induced HSC-T6 cells | nih.gov |
Impact on Hepatic Detoxification Pathways (e.g., Cytochrome P450 Activity, Glutathione Production)
Schisantherin A influences the liver's detoxification processes, which are critical for neutralizing and eliminating toxins. nih.gov Research on alcohol-induced liver injury demonstrated that Schisantherin A modulates alcohol metabolism by decreasing the activity of alcohol dehydrogenase (ADH) and increasing the activity of acetaldehyde (B116499) dehydrogenase (ALDH). nih.gov It also suppressed the microsomal ethanol (B145695) oxidizing system (MEOS), a pathway involving cytochrome P450 enzymes that contributes to alcohol metabolism and the generation of oxidative stress. nih.gov In studies on cholestasis, Schisantherin A was shown to regulate genes involved in detoxification and the efflux of toxic bile acids, such as CYP3A4 and UGT1A1. nih.gov A crucial aspect of its role in detoxification is the enhancement of glutathione (GSH) production. nih.govnih.govfrontiersin.org GSH is a master antioxidant that conjugates with toxins in the Phase II detoxification pathway, making them water-soluble for excretion. askthescientists.com By boosting GSH levels, Schisantherin A enhances the liver's capacity to neutralize harmful substances and protect against oxidative damage. nih.govfrontiersin.org
Regulation of Extracellular Matrix Organization in Liver Fibrosis
The progression of liver fibrosis is fundamentally a disorder of the extracellular matrix (ECM), involving excessive deposition and altered composition. frontiersin.orgnih.govdovepress.com Schisantherin A has been found to directly intervene in this process by regulating ECM organization. researchgate.net A quantitative proteomic analysis of human hepatic stellate cells (LX2) revealed that Schisantherin A could reverse the expression changes of numerous differentially expressed proteins involved in the ECM that were induced by TGF-β1. researchgate.net The study highlighted that Schisantherin A's therapeutic effect is linked to its ability to regulate proteins associated with ECM synthesis and tissue remodeling, such as thrombospondins, which guide the formation of the ECM. researchgate.net By inhibiting the overproduction of ECM components like fibrillar collagens and fibronectin, and potentially modulating the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), Schisantherin A helps to prevent the scarring that characterizes fibrosis. researchgate.netamegroups.org
Anticancer Research
Schisantherin A has emerged as a compound with significant anticancer potential, demonstrating inhibitory effects against various cancer types, most notably hepatocellular carcinoma (HCC). nih.govfrontiersin.org Its anticancer mechanisms are multifaceted, primarily involving the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death). nih.govfrontiersin.orgresearchgate.net
In vitro studies on HCC cell lines (Hep3B and HCCLM3) showed that Schisantherin A significantly inhibits cell proliferation and migration in a concentration-dependent manner. nih.govfrontiersin.org Further investigation revealed that these effects are linked to the regulation of glucose metabolism pathways within the cancer cells. nih.govfrontiersin.org RNA-sequencing analysis indicated that Schisantherin A alters the expression of numerous genes, with significant enrichment in pathways like galactose, fructose, and mannose metabolism. nih.govfrontiersin.org By disrupting the altered metabolic state that cancer cells rely on for rapid growth, Schisantherin A exerts a potent anti-tumor effect. nih.gov
Furthermore, Schisantherin A has been reported to induce apoptosis and cell cycle arrest in gastric cancer cells through the production of reactive oxygen species (ROS) and the activation of the JNK signaling pathway. nih.gov Animal studies using tumor xenografts in nude mice have confirmed the in vitro findings, showing that Schisantherin A significantly inhibits tumor growth in vivo. nih.govfrontiersin.org These findings underscore the potential of Schisantherin A as a candidate for the development of new anticancer therapies. nih.govresearchgate.net
Table 2: Anticancer Effects of Schisantherin A
| Cancer Type | Cell Lines | Observed Effects | Mechanism | Reference |
|---|---|---|---|---|
| Hepatocellular Carcinoma | Hep3B, HCCLM3 | Inhibition of proliferation and migration | Regulation of glucose metabolism pathways | nih.govfrontiersin.org |
| Gastric Cancer | Not specified | Induction of apoptosis and cell cycle arrest | ROS production, JNK signaling activation | nih.gov |
| Lung Cancer | A549 | Antiproliferative effect, cell cycle arrest | Not fully elucidated | researchgate.netsentosacy.com |
Inhibition of Cell Proliferation and Migration in Carcinoma Models
Schisantherin A has demonstrated notable anti-proliferative and anti-migratory effects in various carcinoma models. In hepatocellular carcinoma (HCC), Schisantherin A significantly inhibits the proliferation and migration of both Hep3B and HCCLM3 cells in a manner that is dependent on the concentration of the compound. nih.govnih.gov This inhibitory action on cell proliferation is associated with the downregulation of key proteins such as Cyclin-Dependent Kinase 1 (CDK1) and survivin. nih.gov Furthermore, its effect on cell migration in HCC is linked to the downregulation of Matrix Metalloproteinase-2 (MMP2), an enzyme crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion. nih.gov
In gastric cancer cell lines, specifically MKN45 and SGC-7901, Schisantherin A also exhibits a significant anti-proliferation effect and inhibits cell migration. semanticscholar.org These findings, observed across different cancer types, underscore the potential of Schisantherin A as an inhibitor of fundamental cancer progression processes.
Table 1: Effects of Schisantherin A on Carcinoma Cell Proliferation and Migration
| Cell Line | Cancer Type | Effect | Associated Molecular Changes |
|---|---|---|---|
| Hep3B | Hepatocellular Carcinoma | Inhibition of Proliferation and Migration | Downregulation of CDK1, Survivin, and MMP2 |
| HCCLM3 | Hepatocellular Carcinoma | Inhibition of Proliferation and Migration | Not specified |
| MKN45 | Gastric Cancer | Inhibition of Proliferation and Migration | Not specified |
| SGC-7901 | Gastric Cancer | Inhibition of Proliferation and Migration | Not specified |
Mechanisms of Apoptosis Induction (e.g., Mitochondrial Pathway, Death Receptor Pathways)
Schisantherin A has been shown to induce apoptosis, or programmed cell death, in cancer cells through mechanisms that involve the mitochondrial pathway. semanticscholar.org In human gastric cancer cells, the apoptotic process is triggered by the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the JNK signaling pathway. semanticscholar.org
This activation leads to a loss of the mitochondrial membrane potential, a critical event in the intrinsic, or mitochondrial, pathway of apoptosis. semanticscholar.orgnih.gov The disruption of the mitochondrial membrane potential is followed by the upregulation of cleaved caspase-9 and cleaved caspase-3. semanticscholar.org Caspase-9 is a key initiator caspase in the mitochondrial pathway, and its activation leads to the activation of executioner caspases like caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov The activity of this pathway is further confirmed by the observed cleavage of PARP, a substrate of activated caspase-3. semanticscholar.org While the involvement of the mitochondrial pathway is evident, the direct role of death receptor pathways in Schisantherin A-induced apoptosis has not been extensively detailed in the reviewed literature.
Table 2: Mechanistic Details of Schisantherin A-Induced Apoptosis in Gastric Cancer Cells
| Initiating Event | Signaling Pathway | Mitochondrial Event | Key Protein Activations |
|---|---|---|---|
| Increased ROS Production | JNK Phosphorylation | Loss of Mitochondrial Membrane Potential | Cleavage of Caspase-9, Cleavage of Caspase-3, Cleavage of PARP |
Regulation of Glucose Metabolism Pathways in Malignant Cells
A growing body of evidence suggests that the anti-cancer effects of Schisantherin A are linked to its ability to modulate the metabolic activity of malignant cells. nih.govnih.gov Cancer cells are known to exhibit altered glucose metabolism, often characterized by increased glucose uptake and a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. nih.gov This metabolic reprogramming provides the necessary energy and biosynthetic intermediates to support rapid cell proliferation. nih.gov
Effects on Cell Cycle Progression
Schisantherin A influences the progression of the cell cycle in cancer cells, thereby halting their division and proliferation. nih.govsemanticscholar.org The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Dysregulation of this process is a hallmark of cancer. nih.gov
In human gastric cancer cell lines MKN45 and SGC7901, treatment with Schisantherin A leads to cell cycle arrest at the G2/M phase. semanticscholar.org This phase is a critical checkpoint that ensures the cell is ready for mitosis. Arrest at this stage prevents cells with damaged DNA from dividing. Similarly, in hepatocellular carcinoma cells, Schisantherin A has been shown to exert its anti-proliferative effects by decreasing the expression of CDK1. nih.gov CDK1, in complex with Cyclin B1, is the key driver of the G2 to M phase transition. nih.govnih.gov Therefore, the downregulation of CDK1 by Schisantherin A provides a molecular basis for the observed G2/M arrest and the subsequent inhibition of cancer cell proliferation. nih.govresearchgate.net
Immunomodulatory Research
Modulation of Immune Responses in Preclinical Disease Models
Beyond its direct anti-cancer effects, Schisantherin A has demonstrated immunomodulatory properties, primarily through its anti-inflammatory actions. nih.gov Chronic inflammation is a known contributor to the development and progression of cancer. nih.gov Schisantherin A has been shown to exhibit anti-inflammatory effects by down-regulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 macrophage cells. nih.gov The NF-κB and MAPK pathways are crucial in mediating inflammatory responses. By inhibiting these pathways, Schisantherin A can reduce the production of pro-inflammatory cytokines. nih.gov This anti-inflammatory activity is a key component of immunomodulation and suggests a potential role for Schisantherin A in mitigating inflammation-driven disease processes, including those in the tumor microenvironment. While these in vitro studies provide a strong basis, further research in preclinical in vivo disease models is needed to fully elucidate its immunomodulatory potential in the context of cancer therapy. johnshopkins.edunih.gov
Cardiovascular Research
Schisantherin A has been the subject of significant cardiovascular research, with studies demonstrating its protective effects on the heart, particularly in the context of myocardial infarction and ischemia-reperfusion (I/R) injury. nih.govsemanticscholar.orgresearchgate.netnih.gov
In a rat model of isoproterenol-induced myocardial infarction, Schisantherin A was found to provide cardioprotection by mitigating oxidative stress and inflammation. nih.govresearchgate.netnih.gov The compound was shown to activate the PI3K-AKT/Nrf2/ARE pathway, which is involved in the antioxidant response, and suppress the TLR4/MAPK/NF-κB pathways, which are key regulators of inflammation. nih.govresearchgate.net This dual action helps to preserve cardiac function and reduce the extent of heart muscle damage. nih.govresearchgate.netnih.gov
Furthermore, Schisantherin A has been shown to reduce cardiac damage caused by I/R injury, a condition where tissue damage occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen. semanticscholar.orgresearchgate.netnih.gov The protective mechanism in this context is, at least in part, attributed to its ability to decrease apoptosis in cardiomyocytes. semanticscholar.orgresearchgate.netnih.gov Schisantherin A also exerts vasorelaxant effects, which may be due to its ability to stimulate nitric oxide (NO) and prostacyclin (PGI2) synthesis, as well as suppress the activation of voltage-dependent calcium channels. nih.gov These findings collectively highlight the therapeutic potential of Schisantherin A in various cardiovascular diseases.
Potential Effects on Cardiovascular Health and Ischemia-Reperfusion Injury Mechanisms
Schisantherin A (SCA), a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has demonstrated significant potential in promoting cardiovascular health and mitigating damage from ischemia-reperfusion (I/R) injury. nih.govresearchgate.net Research indicates that its cardioprotective effects are multifaceted, primarily revolving around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.govnih.gov
In the context of myocardial infarction and I/R injury, Schisantherin A has been shown to protect cardiac tissue by modulating several key signaling pathways. nih.govresearchgate.net One of the primary mechanisms is its ability to reduce oxidative stress. nih.gov Studies on isoproterenol-induced myocardial infarction in rats revealed that pretreatment with Schisantherin A significantly lowered levels of malondialdehyde (MDA), an indicator of lipid peroxidation, while boosting the activity of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.govresearchgate.net This antioxidant effect is partly achieved through the activation of the PI3K-AKT/Nrf2/ARE signaling pathway. nih.govresearchgate.net The Nrf2 transcription factor is a master regulator of cytoprotective genes that defend against oxidative damage. researchgate.netmdpi.com
Furthermore, Schisantherin A exerts a strong anti-inflammatory effect by suppressing the TLR4/MAPK/NF-κB pathway. nih.govresearchgate.net In animal models of myocardial infarction, Schisantherin A treatment led to a marked decrease in pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govresearchgate.net By inhibiting these inflammatory cascades, Schisantherin A helps to reduce the inflammatory cell infiltration and subsequent tissue damage that exacerbates cardiac injury. nih.gov
Apoptosis, or programmed cell death, is another critical factor in I/R injury that Schisantherin A appears to counteract. nih.govmdpi.com Research has shown that Schisantherin A can significantly decrease cardiomyocyte apoptosis. nih.govmdpi.com This anti-apoptotic effect is linked to a reduction in the activity of caspase-3, a key executioner enzyme in the apoptotic process. nih.govnih.govmdpi.com By inhibiting cardiomyocyte apoptosis, Schisantherin A helps to preserve myocardial tissue and function following an ischemic event. nih.govmdpi.com
The functional benefits of these molecular actions are evident in improved cardiac function and reduced infarct size. nih.govmdpi.com In rat models of I/R injury, treatment with Schisantherin A improved hemodynamic parameters such as left ventricular systolic pressure (LVSP) and left ventricular end-diastolic pressure (LVEDP), and reduced the occurrence of arrhythmias. nih.govmdpi.com Moreover, it significantly attenuated the increase in cardiac biomarkers like creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin I (cTnI), further confirming its protective role against myocardial injury. nih.govresearchgate.net Schisantherin A has also been noted for its vasorelaxant effects, which are attributed to the stimulation of nitric oxide (NO) and prostacyclin (PGI2) synthesis and the suppression of voltage-dependent calcium channels. researchgate.netmdpi.com
| Model/Study Type | Key Findings | Molecular Mechanisms | Reference |
|---|---|---|---|
| Isoproterenol-induced myocardial infarction in rats | Reduced infarct size, improved cardiac function (CK-MB, cTnI), decreased oxidative stress (MDA, NO) and inflammation (TNF-α, IL-6, IL-1β). | Activation of PI3K-AKT/Nrf2/ARE pathway; Suppression of TLR4/MAPK/NF-κB pathway. | nih.govresearchgate.net |
| Myocardial ischemia-reperfusion (I/R) injury in rats | Reduced infarct size, improved cardiac hemodynamics (LVSP, LVEDP), attenuated MDA release, and increased SOD activity. | Inhibition of cardiomyocyte apoptosis; Decreased caspase-3 activity. | nih.govnih.govmdpi.com |
| In vitro & in vivo I/R models | Reduced cardiac damage by lowering apoptosis. | Potential modulation of Toll-like receptor 4 (TLR4) and Complement component 5a receptor 1 (C5aR1) signaling. | researchgate.net |
| Isolated rat thoracic aorta | Exerted vasorelaxant effects. | Stimulation of nitric oxide (NO) and prostacyclin (PGI2) synthesis; Suppression of voltage-dependent calcium channels. | researchgate.netmdpi.com |
Other Biological Activities Research (e.g., Antiviral, Anti-Osteoporotic, Antidiabetic)
Beyond its significant cardiovascular effects, research has begun to explore the therapeutic potential of Schisantherin A in other physiological areas, including bone health, and to a lesser extent, its antiviral and antidiabetic properties.
Anti-Osteoporotic Activity
Schisantherin A has been identified as a potential natural compound for treating bone diseases related to excessive osteoclast activity, such as osteoporosis. Osteoclasts are cells responsible for bone resorption, and their overactivity leads to bone loss. Research has shown that Schisantherin A can inhibit the formation of osteoclasts from their precursor cells in a dose-dependent manner.
The mechanism behind this anti-osteoporotic effect involves the modulation of key signaling pathways induced by the Receptor Activator of NF-κB Ligand (RANKL), a critical protein for osteoclast formation. Schisantherin A was found to suppress the RANKL-induced activation of the nuclear factor-kappaB (NF-κB) signaling pathway. It achieves this by preventing the degradation of IκBα, a protein that inhibits NF-κB, thereby blocking the transcriptional activity of NF-κB. Additionally, Schisantherin A was observed to inhibit the RANKL-induced phosphorylation of MAPKs, specifically JNK and ERK1/2. This dual inhibition of NF-κB and MAPKs signaling pathways ultimately leads to the downregulation of c-Fos and NFATc1, two crucial transcription factors for osteoclast differentiation. In an in vivo model of wear-particle-induced bone erosion, Schisantherin A demonstrated a protective effect on bone.
| Model/Study Type | Key Findings | Molecular Mechanisms | Reference |
|---|---|---|---|
| In vitro osteoclastogenesis assay | Inhibited RANKL-induced osteoclast formation and bone resorption; Downregulated osteoclastic marker genes (c-Src, OSCAR, cathepsin K, TRAP). | Suppressed NF-κB activation by preventing IκBα degradation; Inhibited MAPKs (JNK and ERK1/2) phosphorylation; Downregulated c-Fos and NFATc1 expression. | |
| In vivo wear-particle-induced bone erosion model | Exhibited a bone protection effect by inhibiting osteoclast function. | Attenuation of osteoclast formation and function via modulation of RANKL signaling pathways. |
Antiviral and Antidiabetic Research
The antiviral and antidiabetic activities of Schisantherin A are less extensively documented compared to its other pharmacological effects. While the broader extracts of the Schisandra plant family, from which Schisantherin A is derived, have been noted for these properties, research specifically isolating the effects of Schisantherin A is still emerging. nih.govresearchgate.net
Some reviews list antiviral activity among the wide-ranging pharmacological effects of Schisantherin A, though detailed studies on specific viruses or mechanisms of action are limited. nih.gov Research into the Schisandra sphenanthera fruit extract has shown potential inhibitory effects against the SARS-CoV-2 3CLpro enzyme, a key target for antiviral drugs. nih.gov However, the most potent inhibitory compounds identified in that study were other lignans, not Schisantherin A. nih.gov Similarly, other lignans from Schisandra have been investigated for activity against HIV-1, but the specific role of Schisantherin A in this context is not well-defined. researchgate.net
Regarding antidiabetic potential, direct evidence is also sparse. However, one study investigating the effects of Schisantherin A on hepatocellular carcinoma cells found that the compound significantly inhibits the glucose metabolism pathway, specifically noting downregulation in galactose, fructose, and mannose metabolism. nih.gov While this demonstrates an influence on glucose processing at a cellular level, it is not direct evidence of an antidiabetic effect in a systemic model of diabetes. Further research is required to determine if Schisantherin A possesses clinically relevant antidiabetic properties.
Pharmacokinetic and Metabolic Research of Schisantherin a
Absorption and Distribution Studies
The absorption and distribution of Schisantherin A are critical determinants of its concentration and persistence in various tissues. Studies in preclinical models have elucidated its movement across biological barriers, including the gastrointestinal tract and the blood-brain barrier.
The oral bioavailability of Schisantherin A is a significant area of investigation. Studies in rats have shown that the compound has relatively low absolute bioavailability. One study reported an absolute bioavailability of just 4.3% after oral administration. nih.gov This poor absorption is partly attributed to its low water solubility. nih.gov
However, formulation strategies can dramatically improve its absorption profile. For instance, preparing Schisantherin A as a nanoemulsion was found to significantly enhance its oral bioavailability in rats, increasing it to 47.3%. nih.gov This suggests that advanced delivery systems can overcome the compound's inherent solubility challenges. nih.gov
Research also indicates that Schisantherin A interacts with efflux transporters in the intestine, such as P-glycoprotein (P-gp). nih.govamegroups.org P-gp is a protein that actively pumps substrates out of cells and back into the intestinal lumen, thereby limiting their absorption into the bloodstream. nih.gov Studies have shown that Schisantherin A can inhibit the function of P-gp, which may, in turn, affect the systemic absorption of both itself and other co-administered drugs. nih.govamegroups.org
| Formulation | Preclinical Model | Absolute Bioavailability (%) |
|---|---|---|
| Standard Suspension | Rat | 4.3 |
| Nanoemulsion | Rat | 47.3 |
The ability of a compound to exert effects on the central nervous system (CNS) depends on its capacity to cross the blood-brain barrier (BBB), a highly selective barrier that protects the brain. ku.edu Research has demonstrated that Schisantherin A can permeate the BBB. nih.gov
Studies using nanocrystal formulations of Schisantherin A have shown a considerable increase in its concentration in the brain following oral administration, indicating successful brain delivery. nih.gov Further evidence comes from microdialysis studies in rat models of Alzheimer's disease, where Schisantherin A was one of several lignans (B1203133) identified in the hippocampal dialysate after administration. frontiersin.org This direct measurement confirms its ability to reach brain tissue. frontiersin.org The capacity of Schisantherin A to cross the BBB is a key factor in research exploring its neuroprotective potential. nih.gov
Once absorbed into systemic circulation, Schisantherin A is distributed to various tissues. Investigations into its metabolic profile in rats have provided insights into its distribution by analyzing its presence and the presence of its metabolites in different biological samples. mdpi.comport.ac.uk
Following administration, metabolites of Schisantherin A have been identified in plasma, urine, and bile. mdpi.comport.ac.uk A comprehensive study using ultra-high-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS) successfully identified 19 metabolites in rat plasma, 56 in urine, and 8 in bile. mdpi.comport.ac.uk The presence of a significant number of metabolites in urine and bile highlights the roles of both renal and biliary pathways in its excretion. The detection of metabolites in plasma confirms its systemic circulation after absorption. mdpi.com These findings indicate that both hepatic and extra-hepatic pathways are involved in the biotransformation and subsequent distribution of Schisantherin A. nih.govmdpi.com
| Biological Matrix | Preclinical Model | Number of Metabolites Detected |
|---|---|---|
| Plasma | Rat | 19 |
| Urine | Rat | 56 |
| Bile | Rat | 8 |
| Liver Microsomes | Rat | 5 |
Biotransformation Pathways
Biotransformation, or metabolism, is the process by which the body chemically modifies compounds, typically to facilitate their elimination. This process is generally divided into Phase I and Phase II reactions. For Schisantherin A, metabolic processes occur in the liver and other tissues, leading to a wide array of metabolites. nih.govmdpi.com In total, 60 metabolites of Schisantherin A have been identified in rats, comprising 48 Phase I and 12 Phase II metabolites. mdpi.comsemanticscholar.org
Phase I reactions introduce or expose functional groups on a parent compound. drughunter.com The metabolism of Schisantherin A is dominated by Phase I reactions, which primarily occur at the methoxy (B1213986) group and the biphenyl (B1667301) cyclooctene (B146475) structure. nih.govmdpi.com
Key Phase I transformations identified for Schisantherin A include:
Oxidation: This is a major metabolic pathway for the compound. mdpi.comsemanticscholar.org
Reduction: This reaction is also a significant contributor to its biotransformation. mdpi.comsemanticscholar.org
Demethylation: The loss of methyl groups is a common reaction.
Loss of Structural Groups: The metabolic process involves the loss of C7H4O and C7H4O2, as well as the cleavage of CH2 and CH2O groups. nih.gov
Carboxylic Acid Reaction: This transformation is also part of its metabolic profile. nih.gov
These reactions result in 48 distinct Phase I metabolites, underscoring the complexity of its initial biotransformation. mdpi.com
Phase II reactions involve the conjugation (attachment) of endogenous molecules to the parent compound or its Phase I metabolites, which generally increases water solubility and facilitates excretion. drughunter.comnottingham.ac.uk For Schisantherin A, several Phase II conjugation pathways have been identified, resulting in 12 known Phase II metabolites. mdpi.comsemanticscholar.org
The identified Phase II reactions include conjugation with:
Glucuronic acid (Glucuronidation) nih.govmdpi.com
Sulfate (Sulfation) nih.govresearchgate.net
Glutathione (B108866) mdpi.comsemanticscholar.org
Glucose nih.govsemanticscholar.org
Methylation mdpi.comsemanticscholar.org
These conjugation reactions represent the final steps in the metabolic processing of Schisantherin A before its elimination from the body. nih.gov
Contribution of Hepatic and Extrahepatic Metabolic Pathways
The biotransformation of Schisantherin A is a complex process involving metabolic activities in both the liver and other tissues. Research indicates that both hepatic and extrahepatic pathways are integral to its metabolism in rats. nih.govnih.gov The liver, as the primary site of drug metabolism, plays a central role. psychopharmacologyinstitute.com In vitro studies using rat liver microsomes (RLMs) have confirmed the liver's contribution to the metabolic conversion of Schisantherin A. nih.govnih.gov
The hepatic metabolism is significantly mediated by the Cytochrome P450 (CYP450) enzyme system, a major catalyst for Phase I reactions. mdpi.comresearchgate.net Specific isozymes involved in the metabolism of Schisantherin A in rat liver microsomes have been identified, including CYP1A2, CYP2C6/11, and CYP2E1. nih.gov The involvement of multiple CYP450 isozymes highlights the complexity of the hepatic metabolic process. nih.gov
Metabolite Identification and Structural Characterization
The identification and structural characterization of Schisantherin A metabolites have been systematically conducted using advanced analytical techniques. Ultra-high-performance liquid chromatography coupled with hybrid triple quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) has been a key technology in this endeavor, allowing for the rapid screening and identification of metabolites in various biological samples. nih.govnih.govcriver.com
Through these methods, a comprehensive metabolic profile of Schisantherin A has been established. In one study, a total of 60 metabolites were identified in rats in vivo and in vitro, with 45 of them being reported for the first time. nih.govnih.gov These metabolites are categorized into two main phases of drug metabolism:
Phase I Metabolism: This phase involves functionalization reactions that introduce or expose polar functional groups. For Schisantherin A, 48 Phase I metabolites have been identified. nih.govnih.gov The primary metabolic pathways include oxidation, reduction, and methylation. nih.gov Key structural modifications involve the loss of groups such as benzoic acid, H₂O, methyl, and methoxy groups, with the methoxy group and the biphenyl cyclooctene structure being primary sites for metabolic reactions. nih.gov
Phase II Metabolism: This phase consists of conjugation reactions where the parent compound or a Phase I metabolite is coupled with an endogenous molecule. Twelve Phase II metabolites of Schisantherin A have been characterized. nih.govnih.gov These reactions involve conjugation with glucuronic acid, taurine, glucose, and glutathione. nih.govnih.gov
The structural elucidation of these metabolites provides crucial data for understanding the complete biotransformation network of Schisantherin A, which is foundational for further pharmacological and toxicological research. nih.govnih.gov
Table 1: Summary of Schisantherin A Metabolic Transformations
| Phase | Number of Metabolites Identified | Primary Metabolic Reactions | Examples of Conjugating Groups |
|---|---|---|---|
| Phase I | 48 | Oxidation, Reduction, Methylation, Loss of benzoic acid, Dehydration | N/A |
| Phase II | 12 | Conjugation | Glucuronic acid, Taurine, Glucose, Glutathione |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Schisantherin a and Analogues
Identification of Key Structural Moieties for Biological Activity
The biological potency of Schisantherin A is not coincidental but rather the result of a precise arrangement of its core skeleton and various functional groups. SAR studies have been pivotal in dissecting the molecule to identify which components are essential for its activity.
The dibenzocyclooctadiene lignan (B3055560) framework is the foundational scaffold for Schisantherin A and related compounds, and it is intrinsically linked to their biological effects. researchgate.netnih.gov This highly oxygenated and rigid skeleton orients the substituent groups in a specific three-dimensional arrangement, which is crucial for interaction with biological targets. nih.gov Lignans (B1203133) from the Schisandra genus, characterized by this core structure, are known to exhibit a wide array of pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective effects. nih.govmdpi.com
Studies comparing various dibenzocyclooctadiene lignans have shown that this core skeleton is a prerequisite for significant activity. For instance, among five lignans from Schisandra chinensis, Schisantherin A demonstrated the most potent neuroprotective activity, underscoring the importance of the specific substitutions on this shared scaffold. nih.gov The biphenyl (B1667301) cyclooctene (B146475) portion of the structure is a primary site for metabolism and is considered a key contributor to its biological functions. nih.gov
While the dibenzocyclooctadiene skeleton is essential, the nature and position of its substituent groups are critical determinants of the type and potency of the biological activity.
Methylenedioxy Group: The presence of a methylenedioxy group on the aromatic rings is a significant feature. Research indicates that Schisantherin A exhibits greater neuroprotective function compared to analogues like schizandrin (B1681555) A and schizandrol A, which lack this group. nih.gov This suggests the methylenedioxy moiety plays a vital role in enhancing specific biological activities.
Methoxy (B1213986) Groups: Methoxy groups are prevalent in Schisantherin A and its analogues and are key sites for metabolic activity. nih.gov The number and position of methoxy groups can influence the molecule's antioxidant and anti-inflammatory properties. mdpi.com
Benzoyloxy Group: A defining feature of Schisantherin A is the benzoyloxy substituent on the cyclooctadiene ring. Its presence is strongly correlated with enhanced neuroprotective activity. nih.gov This bulky ester group can significantly influence the molecule's binding affinity to its biological targets.
| Structural Moiety | Influence on Biological Activity | Supporting Evidence |
|---|---|---|
| Dibenzocyclooctadiene Skeleton | Essential scaffold for biological activity, providing the necessary three-dimensional orientation for substituent groups. nih.gov | Shared by numerous biologically active lignans with hepatoprotective, anti-inflammatory, and neuroprotective effects. nih.govmdpi.com |
| Methylenedioxy Group | Enhances neuroprotective activity. | Schisantherin A shows greater neuroprotective function than analogues lacking this group. nih.gov |
| Benzoyloxy Group | Significantly increases neuroprotective potency. | This substituent on the cyclooctadiene ring is a key contributor to the high neuroprotective activity of Schisantherin A. nih.gov |
| Methoxy Groups | Key sites for metabolism and contribute to antioxidant and anti-inflammatory effects. nih.govmdpi.com | Their presence and position modulate the overall pharmacological profile. nih.gov |
Stereochemistry is a critical factor governing the biological activity of chiral natural products. nih.gov The dibenzocyclooctadiene lignans possess a chiral biphenyl axis, and the specific spatial arrangement (atropisomerism) is fundamental to their interaction with stereospecific biological targets like enzymes and receptors. youtube.com
The absolute configuration of Schisantherin A has been confirmed through methods like X-ray crystallography and electronic circular dichroism. nih.gov This specific three-dimensional structure is crucial for its biological function. It is widely recognized that for many drugs, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even detrimental. youtube.com Studies on other chiral compounds have shown that stereochemistry can drastically affect potency and pharmacokinetics, often due to stereoselective uptake by cellular transport systems or differential binding to the target protein. nih.gov Therefore, the defined R-biphenyl configuration of Schisantherin A is considered indispensable for its observed biological activities.
Rational Drug Design Principles Applied to Schisantherin A Derivatives
Rational drug design is a systematic approach that leverages the understanding of a biological target's structure and a compound's SAR to create more potent and specific therapeutic agents. azolifesciences.comyoutube.com This process moves beyond traditional screening by designing molecules with a higher probability of success. youtube.com For Schisantherin A, knowledge of its key structural moieties (the pharmacophore) provides a roadmap for creating novel derivatives with improved properties.
The process involves:
Target Identification and Validation: Identifying the specific enzymes or receptors with which Schisantherin A interacts to produce its effects, such as its anti-inflammatory or anticancer activities. nih.govfrontiersin.org
Structural Analysis: Using the 3D structure of the target, often obtained through X-ray crystallography, to understand the binding site. stonybrookmedicine.edu
Lead Optimization: Synthesizing analogues of Schisantherin A by modifying its structure. For instance, researchers have created new derivatives by altering substituents on the dibenzocyclooctadiene skeleton to explore their impact on activity. nih.gov These efforts aim to enhance binding affinity, selectivity, and pharmacokinetic properties while minimizing potential off-target effects.
Computational Modeling and Predictive Activity Assessment
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of biological activity and the elucidation of interaction mechanisms at a molecular level. nih.gov QSAR and molecular docking are two prominent computational methods applied to the study of Schisantherin A and its analogues.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com This involves calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and correlating them with measured activity. researchgate.net For lignans, QSAR can help identify which combination of structural properties leads to the highest activity, guiding the synthesis of more effective compounds. mdpi.com
Advanced Analytical and Research Methodologies in Schisantherin a Studies
Chromatographic and Spectrometric Techniques for Quantitative and Qualitative Analysis
The precise identification and quantification of Schisantherin A, along with its metabolites, in complex biological matrices and herbal extracts rely heavily on the coupling of high-resolution chromatography with sensitive spectrometric detection.
UHPLC-Q-TOF-MS/MS stands as a powerful and robust analytical tool for the comprehensive analysis of Schisantherin A. nih.gov This technique combines the high separation efficiency of UHPLC with the high resolution and mass accuracy of Q-TOF-MS, making it ideal for identifying and structurally characterizing the compound and its metabolites in various biological samples, including plasma, urine, bile, and liver microsomes. nih.govnih.gov
In metabolic studies, UHPLC-Q-TOF-MS/MS has been instrumental in profiling the biotransformation of Schisantherin A. Research has successfully identified numerous metabolites, which are categorized into Phase I and Phase II reactions. nih.gov Phase I metabolic pathways for Schisantherin A primarily include oxidation and reduction, while Phase II pathways involve conjugation with groups such as glucuronide, taurine, glucose, and glutathione (B108866). nih.govnih.gov The high sensitivity and resolution of this method allow for the detection of even minor metabolites. nih.gov The fragmentation patterns observed in the MS/MS spectra are crucial for structural elucidation. For Schisantherin A, characteristic fragmentation includes the neutral loss of a benzoic acid substituent, water, methyl groups, and methoxy (B1213986) groups. semanticscholar.org
A study utilizing UHPLC-Q-TOF-MS/MS successfully identified a total of 60 metabolites of Schisantherin A in vivo and in vitro, with 48 being Phase I metabolites and 12 being Phase II metabolites. nih.gov Of these, 45 were reported for the first time, highlighting the advanced capabilities of this technique. nih.gov
Table 1: Selected Metabolites of Schisantherin A Identified by UHPLC-Q-TOF-MS/MS
| Metabolite ID | Sample Type | Metabolic Pathway | Reference |
|---|---|---|---|
| M25 | In vivo/In vitro | Phase I: Loss of C7H6O2 | nih.gov |
| M54 | In vivo | Phase II: Sulfate conjugation | nih.gov |
| - | In vivo (Plasma) | 19 metabolites identified | nih.gov |
| - | In vivo (Urine) | 56 metabolites detected | nih.gov |
| - | In vivo (Bile) | 8 metabolites detected | nih.gov |
| - | In vitro (Rat Liver Microsomes) | 5 metabolites detected | nih.gov |
While liquid chromatography is predominantly used for the analysis of non-volatile lignans (B1203133) like Schisantherin A, Gas Chromatography-Mass Spectrometry (GC-MS) serves a complementary role. It is particularly employed for constructing chemical profiles of the source plant, Schisandra chinensis, by analyzing its volatile components. mdpi.com A comprehensive analysis combining UPLC-QTOF-MS for non-volatiles and GC-MS for volatiles allows for a more complete chemical characterization and differentiation between related species, such as S. chinensis and S. sphenanthera. mdpi.com This distinction is crucial for ensuring the quality and authenticity of the herbal material from which Schisantherin A is extracted. In one study, GC-MS was used to identify 37 volatile compounds in S. chinensis, including key markers like ylangene, γ-muurolene, and β-pinene that help distinguish it from other species. mdpi.com
Cell-Based and Biochemical Assays for Mechanistic Elucidation
To understand the biological activities and mechanisms of action of Schisantherin A at a molecular level, a variety of cell-based and biochemical assays are utilized.
In vitro cell culture models provide a controlled environment to investigate the specific effects of Schisantherin A on different cell types, revealing its therapeutic potential across various domains.
Neuronal Cells: The neuroprotective effects of Schisantherin A have been studied using cell lines such as human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells. nih.govmdpi.com In these models, Schisantherin A has been shown to protect cells against cytotoxicity induced by neurotoxins. nih.gov The underlying mechanisms are linked to the activation of cell survival pathways like the PI3K/Akt signaling pathway and the CREB-mediated expression of Bcl2. nih.gov
Hepatocytes and Liver Cancer Cells: The hepatoprotective and anti-cancer activities of Schisantherin A are often investigated using hepatocellular carcinoma cell lines like Hep3B and HCCLM3. nih.gov Studies have demonstrated that Schisantherin A can significantly inhibit the proliferation and migration of these cancer cells in a concentration-dependent manner. nih.gov
Immune Cells: To explore its anti-inflammatory properties, Schisantherin A has been studied in macrophage cell lines such as RAW 264.7. nih.gov Research shows that it can reduce the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov
Other Cell Lines: The Caco-2 cell monolayer model, which mimics the human intestinal epithelium, has been used to study the intestinal absorption and transport of Schisantherin A and other lignans. cuhk.edu.hk
Table 2: Application of In Vitro Cell Culture Models in Schisantherin A Research
| Cell Line | Cell Type | Area of Study | Key Findings | Reference |
|---|---|---|---|---|
| SH-SY5Y | Human Neuroblastoma | Neuroprotection | Protected against MPP+-induced cytotoxicity via PI3K/Akt and CREB/Bcl2 pathways. | nih.gov |
| Hep3B, HCCLM3 | Hepatocellular Carcinoma | Anti-cancer | Inhibited cell proliferation and migration in a concentration-dependent manner. | nih.gov |
| RAW 264.7 | Mouse Macrophage | Anti-inflammation | Reduced LPS-induced production of TNF-α, IL-6, NO, and PGE2. | nih.gov |
| PC12 | Rat Pheochromocytoma | Neuroprotection | Used to assess neuroprotective activity against corticosterone-induced apoptosis. | mdpi.com |
| Caco-2 | Human Colorectal Adenocarcinoma | Intestinal Absorption | Used as an in vitro model to study drug transport across the intestinal barrier. | cuhk.edu.hk |
Biochemical assays that measure enzyme activity and inhibition are fundamental to elucidating the specific molecular targets of Schisantherin A. These assays quantify the rate of an enzymatic reaction and how it is altered in the presence of the compound. mdpi.comcreativebiomart.net
Research has shown that Schisantherin A can modulate the activity of various enzymes involved in metabolism, inflammation, and oxidative stress. For instance, it has been found to decrease the activity of alcohol dehydrogenase (ADH) while increasing the activity of acetaldehyde (B116499) dehydrogenase (ALDH), thereby influencing alcohol metabolism. nih.gov In the context of inflammation, Schisantherin A has been shown to reduce the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages. nih.gov Furthermore, its antioxidant effects are demonstrated by its ability to increase the activity of protective enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov
Table 3: Enzymes Modulated by Schisantherin A
| Enzyme/Protein | Effect of Schisantherin A | Biological Context | Reference |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Decreased activity | Alcohol Metabolism | nih.gov |
| Acetaldehyde Dehydrogenase (ALDH) | Increased activity | Alcohol Metabolism | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Reduced levels | Inflammation | nih.gov |
| Cyclooxygenase-2 (COX-2) | Reduced levels | Inflammation | nih.gov |
| Superoxide Dismutase (SOD) | Increased activity | Oxidative Stress | nih.gov |
| Catalase (CAT) | Increased activity | Oxidative Stress | nih.gov |
| Myeloperoxidase (MPO) | Reduced activity | Alcohol-induced liver injury | nih.gov |
Reporter gene assays are a widely used tool in molecular biology to study gene expression and signal transduction pathways. creative-bioarray.combmglabtech.com In this method, the regulatory sequence of a gene of interest is linked to a gene that encodes an easily detectable protein, such as luciferase or green fluorescent protein (GFP). bmglabtech.comyoutube.com When the signaling pathway of interest is activated, it drives the expression of the reporter gene, producing a measurable signal (e.g., luminescence) that correlates with the level of pathway activation. youtube.com
In the context of Schisantherin A and related lignans, reporter gene assays are valuable for confirming their effect on specific nuclear receptors and transcription factors. For example, a dual-luciferase reporter gene assay was used to investigate the transactivation effect of lignans on the human pregnane X receptor (hPXR), a key regulator of bile acid homeostasis. nih.gov The results demonstrated that these compounds could activate hPXR, providing a mechanistic explanation for the protective effects of Schisantherin A against cholestatic liver injury. nih.gov Such assays are critical for moving beyond observational effects in cell models to confirming the direct impact of a compound on a specific signaling cascade.
Western Blotting and Immunofluorescence for Protein Expression and Localization
Western blotting and immunofluorescence are indispensable techniques in Schisantherin A research for quantifying protein expression and visualizing their subcellular localization. Western blotting allows for the separation of proteins by size, enabling the detection and quantification of specific proteins of interest, while immunofluorescence provides spatial context by imaging proteins within cells and tissues.
In neuroprotective studies, Western blotting has been crucial in elucidating the mechanisms behind Schisantherin A's effects. For instance, research on its potential against Parkinson's disease showed that Schisantherin A treatment regulated key survival signaling pathways. Western blot analysis demonstrated that it increased the expression of CREB-mediated Bcl-2 and activated PI3K/Akt survival signaling in MPP+-incubated SH-SY5Y cells nih.gov. Similarly, in studies on chronic fatigue, Western blotting was used to measure the expression of proteins in the hippocampus of mice. These analyses revealed that Schisantherin A could upregulate the anti-apoptotic protein Bcl2 and downregulate the pro-apoptotic proteins Bax and cleaved caspase-3 nih.gov. It also modulated the Nrf2/Keap1/ARE pathway by downregulating Keap1 and upregulating Nrf2 and HO-1 protein levels nih.gov.
These techniques have also been applied to investigate Schisantherin A's effects on liver fibrosis. In a mouse model of liver fibrosis, Western blotting and immunofluorescence were used to evaluate the expression of proteins related to the TAK1/MAPK and NF-κB signaling pathways researchgate.netnih.gov. The results indicated that Schisantherin A could down-regulate the expression of key proteins in these pathways, thereby inhibiting the inflammatory response and hepatic stellate cell activation researchgate.netnih.gov. Furthermore, in studies investigating drug interactions, Western blotting quantified the expression of transporter proteins like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) in the intestine and liver of rats, showing that high doses of Schisantherin A could inhibit P-gp expression nih.gov.
Proteomic and Metabolomic Profiling Approaches
Quantitative Proteomic Analysis (e.g., TMT-based)
Quantitative proteomics provides a global, unbiased view of protein expression changes in response to a given stimulus, making it a powerful tool for hypothesis generation and mechanistic discovery. Tandem Mass Tag (TMT)-based proteomics is a prominent method that allows for the simultaneous identification and quantification of thousands of proteins from multiple samples mdpi.commdpi.com. In this approach, peptides from different samples are labeled with isobaric tags. Upon fragmentation in the mass spectrometer, these tags release reporter ions of unique masses, the intensities of which are used to determine the relative abundance of the parent peptide, and thus the protein, across samples mdpi.comnih.gov.
While specific TMT-based proteomic studies on Schisantherin A are not yet widely published, this methodology has been successfully applied to investigate related compounds from Schisandra chinensis. For example, quantitative proteomics combined with network pharmacology was used to explore the mechanisms of Schisandrin B in treating diabetic nephropathy nih.govbiorxiv.org. This study identified key proteins and pathways regulated by Schisandrin B, demonstrating the utility of this approach in understanding the molecular basis of the therapeutic effects of Schisandra lignans nih.gov. Given the structural similarity and overlapping biological activities, a similar TMT-based quantitative proteomic strategy could be employed to:
Identify novel protein targets of Schisantherin A in various disease models.
Uncover previously unknown signaling pathways modulated by the compound.
Generate a comprehensive map of the cellular response to Schisantherin A treatment.
Discover potential biomarkers to monitor the efficacy of Schisantherin A.
Metabolomic Profiling for Biochemical Pathway Elucidation
Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or biofluids, offers a direct functional readout of the physiological state of an organism. By profiling the metabolome, researchers can elucidate the biochemical pathways affected by compounds like Schisantherin A.
In the context of Schisantherin A, metabolomic approaches have been instrumental in understanding its biotransformation and its impact on cellular metabolism. Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF-MS/MS) has been used to screen for and identify metabolites of Schisantherin A in vivo and in vitro. One such study successfully identified 60 metabolites in rat plasma, urine, and bile, providing a detailed map of its metabolic pathways, which primarily involve hydroxylation, demethylation, and glucuronide conjugation nih.gov.
Furthermore, metabolomic techniques have been used to uncover the mechanisms of Schisantherin A's anti-cancer effects. In a study on hepatocellular carcinoma, gas chromatography-mass spectrometry (GC-MS) analysis revealed that Schisantherin A significantly inhibits the glucose metabolism pathway in cancer cells, pointing to a novel anti-tumor mechanism nih.gov. These studies highlight the power of metabolomic profiling to not only trace the fate of a compound within an organism but also to reveal its functional effects on fundamental biochemical pathways.
In Vivo Preclinical Models for Mechanistic Elucidation
Disease-Specific Animal Models (e.g., Parkinson's Disease Models, Liver Fibrosis Models, Ischemia-Reperfusion Injury Models, Cancer Xenograft Models)
The therapeutic potential and mechanisms of action of Schisantherin A have been extensively investigated using a variety of disease-specific animal models. These models are crucial for validating in vitro findings and understanding the compound's effects in a complex physiological system.
Parkinson's Disease (PD) Models: The neuroprotective effects of Schisantherin A have been demonstrated in the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease nih.govnih.gov. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of PD criver.com. In this model, treatment with Schisantherin A has been shown to protect against the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons, highlighting its potential as a neuroprotective agent nih.govnih.gov.
Liver Fibrosis Models: To study the anti-fibrotic effects of Schisantherin A, researchers have employed chemically-induced models of liver fibrosis in rodents. Common models include induction with thioacetamide (B46855) (TAA) or carbon tetrachloride (CCl4), which cause chronic liver injury and lead to the activation of hepatic stellate cells and excessive collagen deposition researchgate.netnih.gov. In these models, administration of Schisantherin A significantly ameliorated the pathological changes in liver tissue, reduced serum transaminase levels, and decreased the expression of fibrosis markers like α-smooth muscle actin (α-SMA) and collagen 1A1 researchgate.netnih.gov.
Ischemia-Reperfusion (I/R) Injury Models: Schisantherin A has been investigated for its protective effects against I/R injury in various organs.
Cerebral I/R: In a rat model of ischemic stroke, created by middle cerebral artery occlusion and reperfusion (MCAO/R), Schisantherin A treatment alleviated neurological deficits, reduced infarct volume, and attenuated oxidative stress, inflammation, and apoptosis in the ischemic cortex nih.gov.
Hepatic I/R: A mouse model of warm hepatic ischemia, where 70% of the liver's blood supply is temporarily cut off, was used to show that pretreatment with a Schisantherin A-containing extract significantly reduced hepatocellular damage and inflammation upon reperfusion dntb.gov.ua.
Myocardial I/R: In a rat model where the left anterior descending coronary artery was occluded, Schisantherin A administration at the onset of reperfusion significantly reduced myocardial infarct size, decreased cardiomyocyte apoptosis, and improved cardiac function plos.org.
Cancer Xenograft Models: The anti-tumor activity of Schisantherin A has been evaluated using cancer xenograft models. In these models, human cancer cells are implanted into immunodeficient mice, typically nude mice, to form tumors e-crt.orgmdpi.com. A study on hepatocellular carcinoma demonstrated that oral administration of Schisantherin A significantly inhibited the growth of Hep3B cell-derived tumor xenografts in nude mice, providing in vivo evidence for its anti-cancer potential nih.gov.
| Disease Model | Animal | Inducing Agent/Method | Key Findings for Schisantherin A |
|---|---|---|---|
| Parkinson's Disease | Mouse | MPTP (Neurotoxin) | Protects against the loss of dopaminergic neurons nih.govnih.gov. |
| Liver Fibrosis | Mouse/Rat | Thioacetamide (TAA) / CCl4 | Ameliorates pathological changes, reduces fibrosis markers researchgate.netnih.gov. |
| Cerebral Ischemia-Reperfusion | Rat | Middle Cerebral Artery Occlusion (MCAO) | Reduces infarct volume, attenuates apoptosis and inflammation nih.gov. |
| Myocardial Ischemia-Reperfusion | Rat | Coronary Artery Ligation | Reduces infarct size, improves cardiac function plos.org. |
| Hepatocellular Carcinoma | Nude Mouse | Tumor Xenograft | Inhibits tumor growth nih.gov. |
Computational and Systems Biology Approaches
Computational and systems biology approaches integrate experimental data with mathematical and computational models to understand the complexity of biological systems nih.govmskcc.org. These methods can be used to analyze large datasets, predict drug-target interactions, and simulate the behavior of biological networks, providing a holistic view of a drug's mechanism of action sdu.dkspringernature.com.
In the study of Schisandra lignans, computational approaches are beginning to be applied. For instance, network pharmacology, a method that analyzes the interactions between drugs, targets, and diseases, has been combined with proteomic data to elucidate the mechanisms of Schisandrin B nih.gov. This type of analysis can identify the key biological pathways and protein networks that are modulated by a compound. Bioinformatics analyses have also been used to predict the signaling pathways related to the targets of other related compounds, such as Schisantherin D in liver fibrosis nih.gov.
For Schisantherin A, computational and systems biology approaches hold significant promise for advancing research by:
Target Prediction: Using computational docking and virtual screening to identify potential molecular targets.
Network Analysis: Integrating data from proteomic and metabolomic studies to construct protein-protein interaction and metabolic networks, revealing how Schisantherin A perturbs cellular systems.
Pathway Modeling: Developing dynamic models of key signaling pathways (e.g., MAPK, PI3K/Akt) to simulate the effects of Schisantherin A and predict downstream consequences.
Data Integration: Combining diverse datasets (e.g., genomics, proteomics, metabolomics, preclinical data) to build comprehensive models that can predict therapeutic efficacy and potential off-target effects.
Network Pharmacology for Multi-Target Analysis
Network pharmacology is a systems biology-based approach that investigates the intricate relationships between drug compounds, their multiple protein targets, and the complex disease networks they influence. nih.gov This methodology is particularly well-suited for studying natural compounds like Schisantherin A, which often exert their effects not by acting on a single receptor, but by modulating a network of interacting proteins and pathways.
Research utilizing network pharmacology has been instrumental in mapping the potential therapeutic landscape of Schisantherin A. In studies focused on its hepatoprotective effects, Schisantherin A was identified as a key active component of Fructus Schisandrae. One such analysis revealed that among several candidate compounds, Schisantherin A was connected to the highest number of potential hepatoprotective targets. ekb.eg This multi-target engagement is believed to be crucial for its therapeutic efficacy in complex liver diseases. The analysis identified key genes and their related pathways, such as CYP2E1, Peroxisome Proliferator-Activated Receptor alpha (PPARα), and AMP-activated protein kinase (AMPK), as pivotal in the hepatoprotective action. ekb.egnih.gov
Furthermore, network pharmacology has been applied to understand the anti-inflammatory and neuroprotective mechanisms of Schisantherin A. These studies have consistently implicated its modulatory effects on several critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathways. nih.gov By constructing and analyzing compound-target-pathway networks, researchers can predict and visualize how Schisantherin A interacts with multiple proteins to regulate cellular processes involved in inflammation, oxidative stress, and apoptosis. For instance, in the context of acute lung injury, Schisantherin A has been shown to suppress the activation of NF-κB and MAPKs, thereby reducing the production of pro-inflammatory cytokines.
Table 1: Potential Targets of Schisantherin A Identified via Network Pharmacology
| Potential Target | Associated Pathway | Potential Therapeutic Area | Reference |
|---|---|---|---|
| PPARα (Peroxisome Proliferator-Activated Receptor alpha) | Fatty Acid Oxidation | Hepatoprotection (Fatty Liver Disease) | ekb.eg |
| AMPK (AMP-activated protein kinase) | Cellular Energy Homeostasis | Hepatoprotection | ekb.eg |
| CYP2E1 (Cytochrome P450 2E1) | Metabolism | Hepatoprotection | ekb.eg |
| MAPK (Mitogen-Activated Protein Kinase) pathway proteins (e.g., ERK, p38, JNK) | MAPK Signaling Pathway | Anti-inflammatory, Neuroprotection | nih.gov |
| NF-κB (Nuclear Factor-kappa B) pathway proteins | NF-κB Signaling Pathway | Anti-inflammatory, Hepatoprotection | nih.gov |
| AKT/GSK3β pathway proteins | PI3K/AKT Signaling Pathway | Neuroprotection, Anti-apoptotic | nih.gov |
| TLR4 (Toll-like receptor 4) | Innate Immunity Signaling | Neuroprotection | nih.gov |
In Silico Screening and Molecular Docking Simulations
Building upon the targets identified through network pharmacology, in silico screening and molecular docking simulations provide a more detailed, atom-level view of how Schisantherin A interacts with specific proteins. These computational techniques are essential for predicting the binding affinity and mode of interaction between a ligand (Schisantherin A) and its target receptor, thereby helping to validate and refine the predictions made by network analyses.
In silico screening involves the use of computer algorithms to search large databases of compounds to identify those that are likely to bind to a specific drug target. In the context of Schisantherin A research, this can involve screening its known targets against libraries of related compounds to understand structure-activity relationships.
Molecular docking is a more focused computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves placing the ligand (Schisantherin A) into the binding site of the target protein and calculating a "docking score" or binding energy, which estimates the strength of the interaction. A more negative binding energy value typically indicates a more stable and favorable interaction. This technique allows researchers to visualize the specific hydrogen bonds, hydrophobic interactions, and other molecular forces that stabilize the ligand-protein complex.
While specific molecular docking studies focusing exclusively on Schisantherin A against a wide array of its predicted targets are emerging, the methodology has been applied to lignans from Schisandra species. For example, computational studies have investigated the interaction of lignans with P-glycoprotein (P-gp), a transporter protein involved in multidrug resistance. These docking simulations predicted strong binding affinities for several lignans to P-gp, providing a molecular basis for their potential role in overcoming drug resistance.
Table 2: Illustrative Molecular Docking Findings for Lignans (including Schisantherin A analogs)
| Target Protein | Compound Class | Predicted Binding Affinity (kcal/mol) | Significance | Reference |
|---|---|---|---|---|
| P-glycoprotein (P-gp) | Lignans from Schisandra | -7.2 to -8.9 | Predicts strong interaction, suggesting a role in modulating multidrug resistance. |
The application of these advanced computational methods provides a powerful framework for modern drug discovery and mechanistic studies. For Schisantherin A, they enable a shift from a one-drug, one-target paradigm to a more comprehensive systems-level understanding, accelerating the process of validating its therapeutic potential and elucidating its complex pharmacological mechanisms.
Q & A
Basic Research Questions
Q. How should experimental protocols be designed to isolate and characterize Schisantherin S from natural sources?
- Methodological Answer :
- Begin with solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning. Use column chromatography (silica gel, Sephadex LH-20) for fractionation. Validate purity via HPLC and structural elucidation using NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-MS). For reproducibility, document solvent ratios, temperature, and pressure conditions in detail .
- Table 1 : Key Parameters for Isolation
| Technique | Purpose | Critical Parameters |
|---|---|---|
| HPLC | Purity assessment | Column type, mobile phase, flow rate |
| NMR | Structural analysis | Solvent, resonance frequency |
| HR-MS | Molecular weight confirmation | Ionization mode, resolution |
Q. What validated analytical methods ensure accurate quantification of Schisantherin S in plant extracts or biological matrices?
- Methodological Answer :
- Employ HPLC-UV or LC-MS/MS with a C18 column. Validate methods using ICH guidelines: establish linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), precision (RSD < 5%), and recovery rates (85–115%). Cross-validate with spiked samples to confirm matrix compatibility .
Advanced Research Questions
Q. How can contradictions in reported pharmacological activities (e.g., anti-inflammatory vs. pro-inflammatory effects) be systematically analyzed?
- Methodological Answer :
- Conduct a meta-analysis comparing experimental variables:
- Dose-dependent effects : Test multiple concentrations (e.g., 1–100 µM) to identify biphasic responses.
- Model systems : Compare in vitro (e.g., RAW264.7 macrophages) vs. in vivo (e.g., murine colitis models) outcomes.
- Controls : Verify endotoxin-free reagents and include vehicle controls to rule out solvent interference.
- Table 2 : Common Sources of Contradictions
| Factor | Example | Mitigation Strategy |
|---|---|---|
| Cell line variability | Jurkat vs. THP-1 cells | Use standardized cell banks |
| Assay interference | Fluorescent compounds in colorimetric assays | Validate with orthogonal methods (e.g., ELISA) |
Q. What integrated strategies elucidate the molecular mechanisms of Schisantherin S in neurodegenerative disease models?
- Methodological Answer :
- Combine omics approaches:
Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., NF-κB, TNF-α pathways).
Proteomics : SILAC labeling to quantify protein expression changes.
Molecular docking : Predict binding affinity to targets like COX-2 or Aβ plaques using AutoDock Vina.
Q. How can pharmacokinetic challenges (e.g., low bioavailability) of Schisantherin S be addressed in preclinical studies?
- Methodological Answer :
- Use nanoformulations (liposomes, PLGA nanoparticles) to enhance solubility. Conduct pharmacokinetic profiling in rodents:
- Parameters : Cmax, Tmax, AUC, half-life.
- Tissue distribution : Quantify via LC-MS/MS in plasma, liver, and brain homogenates.
- Compare results with computational models (e.g., PBPK) to predict human dosing .
Data Synthesis and Reporting
Q. What frameworks ensure rigorous synthesis of fragmented literature on Schisantherin S?
- Methodological Answer :
- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to categorize studies:
- Example : In diabetic rats (Population), does Schisantherin S (Intervention) reduce oxidative stress markers (Outcome) compared to metformin (Comparison)?
- Use citation managers (EndNote, Zotero) to organize sources and avoid "Frankenstein" data synthesis .
Q. How should limitations in Schisantherin S studies be transparently reported to guide future research?
- Methodological Answer :
- Disclose constraints (e.g., in vitro-to-in vivo extrapolation gaps) and propose validation steps:
- Table 3 : Common Limitations and Solutions
| Limitation | Example | Follow-up Study |
|---|---|---|
| Acute toxicity only | 14-day rodent study | Conduct 90-day subchronic toxicity |
| Single-dose PK | Single 50 mg/kg dose | Test multiple doses and routes |
Reproducibility and Ethics
Q. What minimal experimental details are required to ensure reproducibility in Schisantherin S research?
- Methodological Answer :
- Report exact solvent grades, instrument models (e.g., Agilent 1260 HPLC), and statistical tests (e.g., ANOVA with Tukey’s post-hoc). Deposit raw data in repositories like Zenodo or Figshare. Use structured abstracts to highlight novelty and significance .
Q. How can researchers avoid bias when interpreting contradictory data on Schisantherin S’s efficacy?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
